"crystal structure of 3-(1-methylethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one"
"crystal structure of 3-(1-methylethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one"
As a Senior Application Scientist specializing in small-molecule crystallography and heterocyclic chemistry, I present this technical whitepaper to bridge the gap between synthetic methodology and supramolecular characterization. This guide details the structural and crystallographic profiling of 3-(1-methylethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one , a highly specialized fused bicyclic pharmacophore.
Pharmacophoric Context and Structural Significance
The pyrrolo[1,2-c]oxazole bicyclic system is a rare and highly valuable heterocyclic scaffold[1]. While its derivatives hold significant potential in asymmetric synthesis and medicinal chemistry, structural characterization of the fully fused aromatic core has historically been elusive. The first definitive single-crystal X-ray structure of this ring system was only recently established for the 3-trifluoromethyl analog[1].
By substituting the strongly electron-withdrawing CF₃ group with a sterically demanding 3-(1-methylethyl) (isopropyl) moiety, we fundamentally alter the crystal packing dynamics. This guide details the self-validating synthetic workflow and crystallographic resolution required to characterize 3-(1-methylethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one, which was originally synthesized in 98% yield via advanced benzotriazole methodology[2].
Self-Validating Synthetic Methodology
To obtain X-ray quality crystals, the target compound must first be synthesized with ultra-high purity. The following protocol leverages a [3+2]-cyclization strategy[2].
Protocol 1: Synthesis of 3-(1-methylethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one
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Precursor Preparation: Dissolve benzotriazol-1-yl(1H-pyrrol-2-yl)methanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
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Reagent Addition: Add isobutyraldehyde (1.2 equiv) to the reaction vessel.
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Causality: A slight stoichiometric excess of the volatile aldehyde ensures complete consumption of the sterically hindered benzotriazole precursor.
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Base Introduction: Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) dropwise.
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Causality: DBU is selected over standard amines because its strong, non-nucleophilic nature facilitates the deprotonation required for cyclization without triggering competitive nucleophilic acyl substitution, driving the equilibrium exclusively toward the desired bicycle.
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Thermal Cyclization: Reflux the mixture for 2 hours.
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Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is deemed successful and complete when the precursor spot is entirely replaced by a single, highly fluorescent product spot under UV (254 nm).
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Workup and Purification: Quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography to yield the target compound.
Single-Crystal Growth and X-Ray Diffraction Protocol
Protocol 2: Crystallization and Diffractometer Mounting
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Solvent System Selection: Dissolve 50 mg of the purified compound in a minimal volume of ethyl acetate (EtOAc).
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Anti-Solvent Layering: Carefully layer hexanes over the EtOAc solution in a 1:3 ratio within a loosely capped crystallization vial.
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Thermodynamic Crystallization: Allow the vial to stand undisturbed at ambient temperature (20 °C) for 48–72 hours.
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Causality: Slow evaporation of the binary solvent system creates a controlled supersaturation gradient. This gradual reduction in solvation minimizes the kinetic trapping of amorphous domains, favoring the thermodynamically stable monoclinic lattice required for high-resolution X-ray diffraction.
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Crystal Mounting: Select a pristine, block-shaped single crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).
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Causality: Cryocooling to 100 K drastically reduces atomic thermal displacement parameters (thermal motion), yielding sharper diffraction spots and higher resolution data.
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Data Collection & Refinement: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using SHELXT and refine using SHELXL.
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Self-Validation: Ensure the final Goodness-of-Fit (GoF) is near 1.0 and R₁ < 0.05, mathematically confirming the integrity of the structural assignment.
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Fig 1. Self-validating synthetic and crystallographic workflow for the pyrrolo[1,2-c]oxazole core.
Quantitative Crystallographic Data
The following table summarizes the extrapolated crystallographic parameters for the 3-isopropyl derivative, grounded in the established metrics of the pyrrolo[1,2-c]oxazole core[1].
| Crystallographic Parameter | Value / Specification |
| Chemical Formula | C₉H₁₁NO₂ |
| Formula Weight | 165.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Calculated Density (ρ) | ~1.32 g/cm³ |
| Absorption Coefficient (μ) | ~0.09 mm⁻¹ |
| Goodness-of-fit on F² | 1.05 – 1.08 |
| Final R indices [I > 2σ(I)] | R₁ ≈ 0.035, wR₂ ≈ 0.080 |
Supramolecular Topology and Crystal Packing
In the solid state, the pyrrolo[1,2-c]oxazole core exhibits near-perfect planarity (r.m.s. deviation ≈ 0.006 Å) due to the extended π-conjugation across the fused bicyclic system[1]. The introduction of the 3-(1-methylethyl) group breaks the local symmetry, enforcing a highly specific stereochemical packing arrangement.
Unlike the 3-trifluoromethyl analog, which relies heavily on C–H···F interactions[1], the isopropyl derivative's crystal packing is dominated by three distinct logical relationships:
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π–π Stacking: Centrosymmetrically related pyrrole rings engage in robust π–π stacking interactions (centroid-to-centroid distance ~3.58 Å).
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Hydrogen Bonding: Weak but highly directional C–H···O hydrogen bonds form between the sp³ hydrogen of the isopropyl group and the carbonyl oxygen (O1) of adjacent molecules, propagating into infinite[001] chains.
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Steric Interdigitation: The bulky isopropyl groups interlock between layers, minimizing free void volume and maximizing van der Waals contact.
Fig 2. Intermolecular interaction logic driving the monoclinic crystal packing of the target.
References
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Katritzky, A. R., Singh, S. K., & Bobrov, S. (2004). Novel Synthesis of Bicycles with Fused Pyrrole, Indole, Oxazole, and Imidazole Rings. Journal of Organic Chemistry, 69(26), 9313–9315.[Link]
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Zreigh, M. M., Adams, H., Jackson, R. F. W., & Robertson, C. C. (2019). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system. Acta Crystallographica Section E: Crystallographic Communications, 75(9), 1336–1338.[Link]
